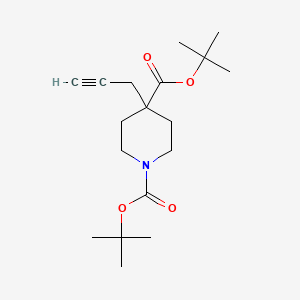

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of “N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide” and similar compounds has been explored in various studies . For instance, a series of cyclopropanecarboxamide were prepared and tested for antifungal activity in vivo . The catalyzed process consists of two steps, the first of which is an alkyl migration from one carbon atom to its neighboring atom .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a linear formula C20H24N4O2S4 . Further structure-activity relationship (SAR) studies on both the amide tail and the aryl A-ring of novel N-(5-aryl-1,3,4-thiadiazol-2-yl)amides led to a new class of insecticidal molecules active against sap-feeding insect pests .

Scientific Research Applications

Molecular Modeling and Pharmacological Evaluation

One study focused on the synthesis of novel 1,3,4-thiadiazoles, evaluating their anti-inflammatory and analgesic properties. The research revealed that certain derivatives exhibit significant in vitro anti-inflammatory activity compared to standard drugs like ibuprofen, alongside displaying promising analgesic effects. Molecular modeling helped elucidate the mechanism of action, indicating specificity against the COX-2 enzyme, highlighting their potential as therapeutic agents in managing pain and inflammation (Shkair et al., 2016).

Synthesis and Biological Activity

Another research avenue explored the synthesis of thiadiazole derivatives incorporating cyclopropane groups, demonstrating a method for creating thiazoline-4-carboxylates and cysteine derivatives. These compounds have potential applications in medicinal chemistry, including as precursors for drugs with cyclopropane elements, offering a versatile approach to designing new therapeutic molecules (Nötzel et al., 2001).

Antimicrobial and Anticancer Applications

Research has shown that certain bis-heterocyclic derivatives with thiadiazole moieties exhibit antimicrobial, anti-inflammatory, analgesic, and anticancer activities. These findings underscore the potential of these compounds in developing new treatments for infections and cancer, with specific derivatives showing potent activity against various microbial strains and cancer cell lines (Kumar & Panwar, 2015).

Carbonic Anhydrase Inhibition

A study involving the synthesis of acridine-acetazolamide conjugates investigated their role as inhibitors of carbonic anhydrases, crucial enzymes involved in many physiological processes. These conjugates showed inhibition in the low micromolar to nanomolar range, suggesting potential applications in treating conditions associated with dysregulated carbonic anhydrase activity (Ulus et al., 2016).

Anticancer Agent Development

Thiadiazole derivatives have been evaluated for their anticancer activities, with some compounds exhibiting significant inhibitory effects on various cancer cell lines. This research indicates the potential of thiadiazole-based compounds in developing new anticancer therapies, offering hope for more effective treatments (Gomha et al., 2017).

Future Directions

The future directions for “N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide” research could involve further exploration of its antifungal activities and its potential as a new class of insecticides . Additionally, more research is needed to understand its mechanism of action and to confirm its product identity and/or purity .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to targetSignal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy due to its role in cell growth and apoptosis .

Mode of Action

Based on the structural similarity to other compounds, it is hypothesized that it may bind directly to theSH2 domain of STAT3, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .

Biochemical Pathways

The compound is likely to affect the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . This pathway plays a crucial role in the immune response, inflammation, and oncogenesis. By inhibiting STAT3, the compound could potentially disrupt these processes, particularly in the context of cancer.

Result of Action

The compound’s action results in the inhibition of STAT3, leading to anti-proliferative activity and the induction of cell cycle arrest and apoptosis in cancer cells . In a xenograft model of DU145 cancer cells, the compound showed in vivo anti-tumor efficacy, with a tumor growth inhibition rate of 65.3% at a dose of 50 mg/kg .

Properties

IUPAC Name |

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS/c1-6(2)5-8-12-13-10(15-8)11-9(14)7-3-4-7/h6-7H,3-5H2,1-2H3,(H,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJBNLSEUHJYNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN=C(S1)NC(=O)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

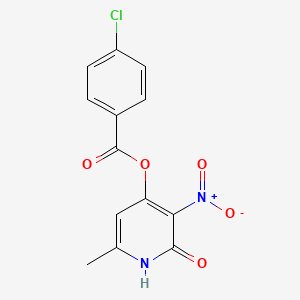

![4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2411490.png)

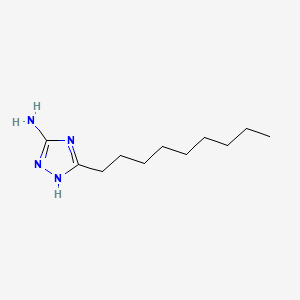

![2-(4-fluorophenoxy)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2411496.png)

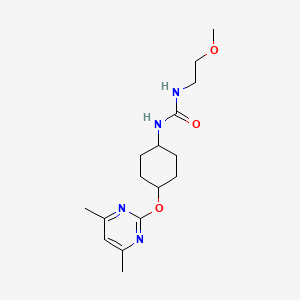

![2-Methyl-1-[[3-(trifluoromethyl)phenyl]methyl]imidazole](/img/structure/B2411499.png)

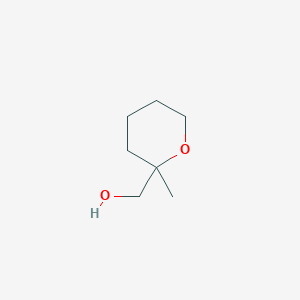

![5-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-3-methyl-2-thiophenecarboxylic acid ethyl ester](/img/structure/B2411501.png)